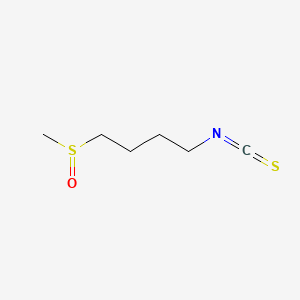

Glucocheirolin

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

554-86-9 |

|---|---|

Fórmula molecular |

C11H21NO11S3 |

Peso molecular |

439.5 g/mol |

Nombre IUPAC |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-methylsulfonyl-N-sulfooxybutanimidothioate |

InChI |

InChI=1S/C11H21NO11S3/c1-25(17,18)4-2-3-7(12-23-26(19,20)21)24-11-10(16)9(15)8(14)6(5-13)22-11/h6,8-11,13-16H,2-5H2,1H3,(H,19,20,21)/t6-,8-,9+,10-,11+/m1/s1 |

Clave InChI |

OFKKQTQFWWIRBD-ZHVGPZTNSA-N |

melting_point |

168 °C |

Descripción física |

Solid |

Origen del producto |

United States |

Foundational & Exploratory

The Glucocheirolin Biosynthesis Pathway in Brassica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosinolates are a class of secondary metabolites characteristic of the order Brassicales, which includes the economically important Brassica genus (e.g., broccoli, cabbage, rapeseed). These compounds and their hydrolysis products are involved in plant defense and have been recognized for their potential human health benefits, including anticarcinogenic properties. Glucocheirolin (B91262), a methylsulfonylalkyl glucosinolate, is a key glucosinolate found in various Brassica species. Understanding its biosynthesis is crucial for crop improvement and for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, including the genetic and enzymatic components, quantitative data, and detailed experimental protocols for its study.

The this compound Biosynthesis Pathway

The biosynthesis of this compound, like other aliphatic glucosinolates, originates from the amino acid methionine and can be divided into three main stages: side-chain elongation, core structure formation, and side-chain modification.

Side-Chain Elongation of Methionine

The carbon backbone of methionine is elongated through a cyclical process involving a series of enzymatic reactions analogous to the leucine (B10760876) biosynthesis pathway. This process adds methylene (B1212753) groups to the methionine side chain. The key enzymes in this stage belong to the Methylthioalkylmalate (MAM) synthase family. Specifically, the formation of the three-carbon (C3) side chain, which is the precursor for this compound, is primarily catalyzed by MAM1 .[1] The chain elongation cycle involves the following steps:

-

Deamination of methionine to its corresponding 2-oxo acid.

-

Condensation with acetyl-CoA, catalyzed by MAM synthase.

-

Isomerization .

-

Oxidative decarboxylation to yield a 2-oxo acid extended by one methylene group.

-

Transamination to form the chain-elongated amino acid, dihomomethionine.

Core Glucosinolate Structure Formation

The chain-elongated amino acid, dihomomethionine, is then converted into the core glucosinolate structure. This involves the following key enzymatic steps:

-

Conversion to an aldoxime: The cytochrome P450 monooxygenases CYP79F1 and CYP79F2 catalyze the conversion of chain-elongated methionine derivatives to their corresponding aldoximes. CYP79F1 is capable of metabolizing both short- and long-chain methionines.[2]

-

Conversion to a thiohydroximate: The aldoxime is converted to a thiohydroximate.

-

S-Glucosylation: A glucose molecule is added by a UDP-glucose:thiohydroximate S-glucosyltransferase (UGT74B1), forming a desulfoglucosinolate.

-

Sulfation: A sulfuryl group is added by a sulfotransferase (SOT), forming the final glucosinolate core structure.

Side-Chain Modification

The final step in this compound biosynthesis is the modification of the side chain of the glucosinolate precursor. This involves a two-step oxidation of the methylthio group:

-

S-Oxygenation: A flavin-monooxygenase, specifically from the FMOGS-OX family, catalyzes the oxidation of the methylthio group to a methylsulfinyl group, forming glucoraphanin (B191350) (3-methylsulfinylpropyl glucosinolate).[3][4]

-

Further Oxidation: It is hypothesized that a subsequent oxidation step converts the methylsulfinyl group to the methylsulfonyl group of this compound, although the specific enzyme for this step in Brassica is not yet fully characterized.

The Alkenyl Hydroxalkyl Producing 2 (AOP2) gene, also known as Glucosinolate-Alkenyl (GSL-ALK) , plays a crucial role at a branch point in the pathway. The AOP2 enzyme can convert methylsulfinylalkyl glucosinolates to alkenyl glucosinolates.[5][6] Silencing of the AOP2 gene has been shown to lead to an accumulation of glucoraphanin, the precursor to this compound.[7][8]

Quantitative Data

Quantitative analysis of glucosinolate biosynthesis is essential for understanding the pathway's regulation and for metabolic engineering efforts. The following tables summarize key quantitative data related to the this compound pathway.

Table 1: Glucosinolate Content in Brassica Species

| Glucosinolate | Brassica Species | Tissue | Concentration (µmol/g dry weight) | Reference |

| Glucoraphanin | B. napus (transgenic, GSL-ALK silenced) | Seeds | up to 42.6 | [7][8] |

| Glucoraphanin | B. juncea (transgenic, GSL-ALK silenced) | Seeds | up to 24.1 | [7] |

| This compound | Eruca vesicaria subsp. sativa | Baby leafy greens | Detected | [9][10] |

| Sinigrin (B192396) | B. juncea | Seeds | 16.42 | [2] |

| Progoitrin | B. napus (transgenic, GSL-ALK silenced) | Seeds | Reduced by 65% | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the this compound biosynthesis pathway.

Glucosinolate Extraction and Analysis by HPLC

This protocol is adapted from established methods for glucosinolate analysis in Brassica.[2][11]

1. Extraction: a. Freeze-dry plant material (e.g., leaves, seeds) and grind to a fine powder. b. Weigh approximately 100 mg of the powdered sample into a 2 mL microcentrifuge tube. c. Add 1.0 mL of 70% (v/v) methanol (B129727). d. Heat at 70°C for 30 minutes in a water bath, vortexing every 10 minutes. e. Centrifuge at 12,000 x g for 10 minutes. f. Transfer the supernatant to a new tube. g. Re-extract the pellet with another 1.0 mL of 70% methanol and combine the supernatants.

2. Desulfation: a. Prepare a DEAE-Sephadex A-25 column. b. Load the combined supernatant onto the column. c. Wash the column with 2 x 1.0 mL of water. d. Add 75 µL of purified aryl sulfatase solution and incubate overnight at room temperature. e. Elute the desulfoglucosinolates with 2 x 0.5 mL of ultrapure water.

3. HPLC Analysis: a. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). b. Mobile Phase A: Water. c. Mobile Phase B: Acetonitrile. d. Gradient:

- 0-1 min: 1.5% B

- 1-6 min: Linear gradient to 5% B

- 6-8 min: Linear gradient to 7% B

- 8-18 min: Linear gradient to 21% B

- 18-23 min: Linear gradient to 29% B

- 23-30 min: Hold at 29% B

- 30-35 min: Return to 1.5% B e. Flow Rate: 1.0 mL/min. f. Detection: UV detector at 229 nm. g. Quantification: Use an external standard curve with purified sinigrin or this compound.

Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for quantifying the expression levels of key genes in the this compound biosynthesis pathway.[1][12]

1. RNA Extraction and cDNA Synthesis: a. Extract total RNA from Brassica tissues using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's instructions. b. Treat the RNA with DNase I to remove any genomic DNA contamination. c. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

2. qRT-PCR: a. Prepare the reaction mixture containing SYBR Green master mix, forward and reverse primers (10 µM each), and diluted cDNA. b. Primer Sequences:

- Actin (Reference Gene):

- Forward: 5'-GCTGGTTTTGCTGGTGACGAT-3'

- Reverse: 5'-GGCAGTGATGGACCTGACTCG-3'

- BnCYP79F1:

- Forward: 5'-TCTCGGAGGTTGCTTCAGAG-3'

- Reverse: 5'-AGTCGTTGTTGTCGTCCTCA-3' c. Thermal Cycling Conditions:

- Initial denaturation: 95°C for 10 min.

- 40 cycles of:

- Denaturation: 95°C for 15 s.

- Annealing and Extension: 60°C for 1 min. d. Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a stable reference gene like Actin.

CRISPR/Cas9-Mediated Gene Knockout of AOP2

This protocol provides a general framework for creating AOP2 knockout lines in Brassica using CRISPR/Cas9 technology.[2]

1. Guide RNA (gRNA) Design and Vector Construction: a. Identify the target sequence within the AOP2 gene in the Brassica species of interest. b. Design two or more specific gRNAs targeting the coding sequence of AOP2 using online tools (e.g., CRISPR-P). c. Synthesize and clone the gRNA cassettes into a plant expression vector containing the Cas9 nuclease under the control of a strong constitutive promoter (e.g., CaMV 35S).

2. Agrobacterium-mediated Transformation: a. Transform the CRISPR/Cas9 construct into a suitable Agrobacterium tumefaciens strain (e.g., GV3101). b. Prepare Brassica explants (e.g., cotyledons, hypocotyls) and co-cultivate them with the transformed Agrobacterium. c. Select and regenerate putative transgenic plants on a medium containing appropriate antibiotics (e.g., kanamycin) and hormones.

3. Molecular Analysis of Transgenic Plants: a. Extract genomic DNA from the regenerated plants. b. Screen for the presence of the Cas9 transgene by PCR. c. Amplify the target region of the AOP2 gene by PCR and sequence the amplicons to identify mutations (insertions, deletions).

4. Segregation of the Transgene: a. Grow the T0 transgenic plants to maturity and collect T1 seeds. b. Screen the T1 generation for plants that have inherited the desired mutation but have segregated away the Cas9 transgene (transgene-free edited plants).

Visualizations

This compound Biosynthesis Pathway

Caption: The biosynthesis pathway of this compound from methionine in Brassica.

Experimental Workflow for AOP2 Knockout and Analysis

Caption: Experimental workflow for generating and analyzing AOP2 knockout Brassica plants.

Conclusion

The biosynthesis of this compound in Brassica is a multi-step process involving gene families responsible for chain elongation, core structure formation, and side-chain modifications. This technical guide provides a comprehensive overview of this pathway, integrating current knowledge on the key genes and enzymes involved. The detailed experimental protocols and visualizations serve as a valuable resource for researchers aiming to further elucidate the regulatory mechanisms of glucosinolate biosynthesis and to apply this knowledge for the improvement of Brassica crops for both agricultural and pharmaceutical purposes. Further research is needed to fully characterize the enzymes involved, particularly the final oxidase step, and to obtain detailed kinetic data to refine metabolic models.

References

- 1. Frontiers | Transcriptome and QTL mapping analyses of major QTL genes controlling glucosinolate contents in vegetable- and oilseed-type Brassica rapa plants [frontiersin.org]

- 2. Creating Targeted Gene Knockouts in Brassica oleracea Using CRISPR/Cas9 | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Three genes encoding AOP2, a protein involved in aliphatic glucosinolate biosynthesis, are differentially expressed in Brassica rapa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Identification and in vitro enzymatic activity analysis of the AOP2 gene family associated with glucosinolate biosynthesis in Tumorous stem mustard (Brassica juncea var. tumida) [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Selection of reference genes for quantitative reverse-transcription polymerase chain reaction normalization in Brassica napus under various stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Glucosinolate metabolism, functionality and breeding for the improvement of Brassicaceae vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Creating Targeted Gene Knockouts in Brassica oleracea Using CRISPR/Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]

Glucocheirolin Degradation Products and Their Bioactivity: A Technical Guide

Abstract

Glucocheirolin (B91262), a prominent glucosinolate found in plants of the Erysimum genus, undergoes enzymatic hydrolysis to yield a range of degradation products, with the isothiocyanate cheirolin (B1668576) being of significant scientific interest. This technical guide provides an in-depth overview of the bioactivity of this compound degradation products, with a primary focus on cheirolin. It details their anticancer, antioxidant, and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural compounds for therapeutic applications.

Introduction

Glucosinolates are a class of sulfur-containing secondary metabolites characteristic of the order Brassicales. Upon tissue damage, they are hydrolyzed by the enzyme myrosinase, leading to the formation of various bioactive compounds, including isothiocyanates, nitriles, and thiocyanates. This compound, or 3-(methylsulfonyl)propyl glucosinolate, is notably found in high concentrations in the seeds of Erysimum species. Its primary degradation product, the isothiocyanate cheirolin [1-isothiocyanato-3-(methylsulfonyl)propane], has emerged as a compound with potent biological activities. This guide consolidates the current understanding of the bioactivity of cheirolin and other potential degradation products, providing a technical resource for their further investigation and potential therapeutic development.

Degradation of this compound

The enzymatic hydrolysis of this compound by myrosinase is the principal pathway for the formation of its bioactive degradation products. The specific products formed can be influenced by factors such as pH and the presence of specifier proteins.

Myrosinase-Mediated Hydrolysis

Upon tissue disruption, myrosinase cleaves the β-thioglucoside bond in this compound, releasing glucose and an unstable aglycone. This aglycone then spontaneously rearranges to form primarily the isothiocyanate cheirolin.

Bioactivity of Cheirolin

Cheirolin exhibits a range of biological activities, including anticancer, antioxidant, and anti-inflammatory effects. These activities are primarily attributed to its ability to modulate key cellular signaling pathways.

Anticancer Activity

Cheirolin has demonstrated cytotoxic effects against various cancer cell lines. While specific IC50 values for a broad range of cell lines are not extensively documented in publicly available literature, isothiocyanates as a class are known to inhibit cancer cell growth. The antiproliferative activity of isothiocyanates derived from glucosinolates has been shown to be significantly more potent than their corresponding nitriles[1].

Table 1: Anticancer Activity of Cheirolin and Related Compounds

| Compound/Extract | Cell Line | Activity Metric | Value | Reference(s) |

|---|---|---|---|---|

| Myrosinase hydrolysate of Brassica oleraceae L. var. italica (rich in sulforaphane) | Colon cancer | % Lethality | 95% | [2][3] |

| Myrosinase hydrolysate of Brassica oleraceae L. var. italica (rich in sulforaphane) | Colon cancer | IC50 | 0.78 µg/mL | [2][3] |

| Isothiocyanates (general) | K562 (human erythroleukemic) | Growth Inhibition | Higher than nitriles |[1] |

Antioxidant Activity

The antioxidant effects of cheirolin are primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[4]. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Cheirolin induces the nuclear translocation of Nrf2, leading to the increased expression of phase II detoxifying enzymes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL)[4][5].

Table 2: Antioxidant Activity of Cheirolin

| Assay | Metric | Result | Reference(s) |

|---|---|---|---|

| Nrf2 Nuclear Translocation | - | Significantly induced | [4] |

| Heme Oxygenase 1 (HO-1) mRNA and protein levels | Fold Increase | Significant increase | [4][5] |

| γ-Glutamylcysteine Synthetase (γGCS) mRNA and protein levels | Fold Increase | Significant increase |[4] |

Anti-inflammatory Activity

Cheirolin has demonstrated potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-activated microglia[6]. This is achieved, in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway[6].

Table 3: Anti-inflammatory Activity of Cheirolin in LPS-activated BV-2 Microglia

| Inflammatory Mediator | Concentration of Cheirolin | % Inhibition / Reduction | Reference(s) |

|---|---|---|---|

| Interleukin-6 (IL-6) | 2.5 µM | Significant decrease (p<0.0001) | [6] |

| Tumor Necrosis Factor-alpha (TNF-α) | 2.5 µM | Significant decrease (p<0.0001) | [6] |

| Nitrite (from iNOS) | 2.5 µM | Significant reduction (p<0.0001) | [6] |

| Prostaglandin E2 (PGE2) | 1.65, 2.5, 5 µM | Marked reduction (p<0.0001) | [6] |

| iNOS protein expression | Increasing concentrations | Significant inhibition (p<0.0001) | [6] |

| COX-2 protein expression | 2.5 and 5 µM | Significant suppression (p<0.05) |[6] |

Signaling Pathways Modulated by Cheirolin

Cheirolin exerts its biological effects by modulating key signaling pathways involved in cellular stress response and inflammation.

Nrf2 Signaling Pathway

Cheirolin activates the Nrf2 pathway, a primary regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds like isothiocyanates can react with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of cytoprotective genes. The induction of Nrf2 by cheirolin may also involve the Extracellular signal-regulated kinase (ERK)-dependent signal-transduction pathway[4].

NF-κB Signaling Pathway

Cheirolin has been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB proteins, targeting them for ubiquitination and proteasomal degradation. This releases NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for IL-6, TNF-α, iNOS, and COX-2. Cheirolin's inhibitory effect on NF-κB is demonstrated by the reduced phosphorylation of the p65 subunit of NF-κB[6].

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound degradation products.

Extraction of this compound and Myrosinase-Mediated Hydrolysis

This protocol describes the extraction of glucosinolates from Erysimum seeds and their subsequent enzymatic hydrolysis to produce cheirolin.

Materials:

-

Erysimum seeds

-

Mortar and pestle or grinder

-

70% (v/v) methanol (B129727), pre-heated to 70°C

-

Petroleum ether

-

Myrosinase (e.g., from white mustard seeds)

-

Phosphate (B84403) buffer (pH 6.5)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Centrifuge

Procedure:

-

Seed Preparation: Grind Erysimum seeds to a fine powder using a mortar and pestle or a grinder.

-

De-fatting: Suspend the seed powder in petroleum ether (1:10 w/v) and stir for 2 hours at room temperature to remove lipids. Centrifuge and discard the supernatant. Repeat this step twice. Air-dry the de-fatted seed meal.

-

Glucosinolate Extraction: a. Add the de-fatted seed meal to pre-heated 70% methanol (1:15 w/v). b. Incubate in a water bath at 70°C for 20 minutes with occasional vortexing to inactivate endogenous myrosinase. c. Centrifuge at 4000 x g for 10 minutes. Collect the supernatant. d. Repeat the extraction of the pellet with 70% methanol twice. e. Pool the supernatants and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

-

Myrosinase-Mediated Hydrolysis: a. Dissolve the crude this compound extract in phosphate buffer (pH 6.5). b. Add a myrosinase solution (activity to be pre-determined) to the this compound solution. c. Incubate the reaction mixture at 37°C for 2-4 hours.

-

Cheirolin Extraction: a. Extract the reaction mixture with an equal volume of dichloromethane three times. b. Pool the dichloromethane fractions and dry over anhydrous sodium sulfate. c. Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain crude cheirolin.

-

Purification (Optional): The crude cheirolin can be further purified using column chromatography (e.g., silica (B1680970) gel).

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

Cheirolin stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of cheirolin in complete medium. Replace the medium in the wells with 100 µL of the different concentrations of cheirolin. Include a vehicle control (medium with the same concentration of solvent used to dissolve cheirolin). Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of cheirolin that inhibits cell growth by 50%) can be determined by plotting cell viability against the log of the cheirolin concentration.

Conclusion

The degradation products of this compound, particularly the isothiocyanate cheirolin, exhibit promising bioactivities with potential therapeutic applications. Cheirolin's ability to modulate the Nrf2 and NF-κB signaling pathways underscores its potential as an antioxidant and anti-inflammatory agent. Furthermore, its cytotoxic effects against cancer cells warrant further investigation. This technical guide provides a foundational resource for researchers and drug development professionals to further explore the therapeutic potential of cheirolin and other this compound degradation products. Future studies should focus on elucidating the precise molecular targets of cheirolin, conducting comprehensive in vivo efficacy and safety studies, and optimizing extraction and purification methods for potential large-scale production.

References

- 1. rsc.org [rsc.org]

- 2. Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Myrosinase hydrolysates of Brassica oleraceae L. var. italica reduce the risk of colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Nrf2-inducing activity of the isothiocyanates iberverin, iberin and cheirolin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cheirolin, Nrf2 inducer (CAS 505-34-0) | Abcam [abcam.com]

- 6. Inhibition of IκB Kinase-β and IκB Kinase-α by Heterocyclic Adamantyl Arotinoids - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of Action of Glucocheirolin-Derived Isothiocyanates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocheirolin (B91262) is a glucosinolate found in various cruciferous plants, notably those of the Erysimum genus. Upon enzymatic hydrolysis by myrosinase, this compound is converted into its corresponding isothiocyanate, cheirolin (B1668576) (1-isothiocyanato-3-(methylsulfonyl)propane). Isothiocyanates (ITCs) are a class of naturally occurring compounds renowned for their chemopreventive and therapeutic potential. This technical guide provides an in-depth overview of the current understanding of the mechanism of action of this compound-derived isothiocyanates, with a primary focus on cheirolin. The guide details the compound's effects on key signaling pathways, presents available quantitative data, outlines experimental protocols, and provides visualizations to facilitate comprehension.

Core Mechanisms of Action

Cheirolin, like many other isothiocyanates, exerts its biological effects through multiple mechanisms, primarily centered on the modulation of cellular stress response pathways and the induction of apoptosis. The principal pathways affected are:

-

Nrf2/ARE Pathway Activation: Cheirolin is a potent inducer of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway. This pathway is a master regulator of cellular defense against oxidative and electrophilic stress.

-

Induction of Apoptosis: Cheirolin exhibits cytotoxic effects against cancer cells by inducing programmed cell death, or apoptosis.

-

Inhibition of NF-κB Signaling: Emerging evidence suggests that isothiocyanates, as a class, can suppress pro-inflammatory signaling pathways, a key one being the Nuclear Factor-kappa B (NF-κB) pathway.

Nrf2/ARE Pathway Activation

The induction of the Nrf2/ARE pathway is a hallmark of the chemopreventive activity of many isothiocyanates. Cheirolin has been demonstrated to be a significant activator of this pathway.[1]

Signaling Pathway

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds like cheirolin can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This stabilization of Nrf2 allows it to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes. These include genes encoding for Phase II detoxification enzymes and antioxidant proteins.

Caption: Nrf2/ARE Signaling Pathway Activation by Cheirolin.

Quantitative Data: Nrf2 Pathway Activation

Studies have demonstrated that cheirolin significantly induces Nrf2 nuclear translocation and the expression of its downstream target genes, with a potency comparable to the well-studied isothiocyanate, sulforaphane.[1]

| Compound | Concentration | Target | Cell Line | Fold Increase vs. Control | Reference |

| Cheirolin | 10 µM | Nrf2 Nuclear Translocation | NIH3T3 | Significant increase | [1] |

| Cheirolin | 10 µM | HO-1 mRNA | NIH3T3 | ~ 4.5-fold | [1] |

| Cheirolin | 10 µM | GCS mRNA | NIH3T3 | ~ 2.5-fold | [1] |

| Sulforaphane | 10 µM | HO-1 mRNA | NIH3T3 | ~ 5.0-fold | [1] |

| Sulforaphane | 10 µM | GCS mRNA | NIH3T3 | ~ 2.8-fold | [1] |

GCS: γ-glutamylcysteine synthetase; HO-1: Heme oxygenase 1.

Experimental Protocols

This protocol describes the detection of Nrf2 accumulation in the nucleus following treatment with cheirolin.

References

A Technical Guide to Glucocheirolin: Natural Sources, Concentration, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocheirolin is a sulfur-containing secondary metabolite belonging to the class of glucosinolates. Predominantly found in the Brassicaceae family, this compound and its hydrolysis products have garnered significant interest for their potential biological activities, including antimicrobial and cytotoxic effects.[1] This technical guide provides a comprehensive overview of the natural sources of this compound, its concentration in various plant species, and detailed methodologies for its extraction and quantification. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of phytochemistry, pharmacology, and drug development.

Natural Sources and Distribution of this compound

This compound is primarily biosynthesized in plants of the order Brassicales.[1] Its presence is a characteristic feature of the Brassicaceae (mustard) family, which includes a wide array of economically important vegetables and medicinal plants.[2][3]

The distribution and concentration of this compound vary significantly among different genera, species, and even between different tissues of the same plant.[1] It is an aliphatic glucosinolate derived from the amino acid methionine through a process of side-chain elongation.

Key plant genera known to be significant sources of this compound include:

-

Erysimum (Wallflower): Several species within this genus are notable for their this compound content. For instance, Erysimum corinthium accumulates this compound as the major glucosinolate in its seeds.[1] The common wallflower, Erysimum cheiri, is also a known source of this compound.[4]

-

Iberis (Candytuft): Species such as Iberis amara and Iberis sempervirens have been reported to contain a profile of methionine-derived glucosinolates, which can include this compound.[5][6]

-

Other Brassicaceae Vegetables: While not always the most abundant glucosinolate, this compound has been detected in various commonly consumed cruciferous vegetables.[2][7]

The concentration of this compound is often highest in the seeds, where it serves as a defense compound against herbivores and pathogens.[1] However, it can also be found in other plant parts, including the leaves and roots, albeit typically at lower concentrations.

Quantitative Concentration of this compound

The following table summarizes the quantitative data for this compound concentration in various Brassicaceae vegetables, as determined by hydrophilic interaction chromatography–tandem mass spectrometry (HILIC–MS/MS).[2][7]

| Plant Species | Common Name | Plant Part | Concentration (µg/g Dry Weight) |

| Brassica oleracea var. capitata | Cabbage | Leaves | 1.8 ± 0.3 |

| Brassica oleracea var. botrytis | Cauliflower | Florets | 0.9 ± 0.1 |

| Brassica oleracea var. gemmifera | Brussels sprouts | Buds | 1.5 ± 0.2 |

| Brassica rapa subsp. chinensis | Pak choi | Leaves | 1.2 ± 0.2 |

| Brassica rapa subsp. parachinensis | Choy sum | Leaves | 1.1 ± 0.1 |

| Brassica rapa subsp. pekinensis | Chinese cabbage | Leaves | 1.4 ± 0.2 |

| Brassica oleracea var. italica | Broccoli | Florets | 1.0 ± 0.1 |

| Brassica oleracea var. alboglabra | Kai Lan | Stems and Leaves | 1.3 ± 0.2 |

| Eruca sativa | Rocket salad | Leaves | 2.1 ± 0.4 |

| Raphanus sativus var. longipinnatus | Daikon radish | Root | 0.7 ± 0.1 |

| Raphanus sativus | Red cherry radish | Root | 0.8 ± 0.1 |

| Nasturtium officinale | Watercress | Leaves | 0.5 ± 0.1 |

Data sourced from a study by Lee et al. (2018) on the simultaneous quantification of 22 glucosinolates in 12 Brassicaceae vegetables.[2][7]

Experimental Protocols

Extraction of Glucosinolates from Plant Material

This protocol describes a common method for the extraction of glucosinolates, including this compound, from plant tissues.

Materials:

-

Fresh or freeze-dried plant material (e.g., seeds, leaves)

-

Methanol (B129727) (70%, v/v), pre-heated to 75°C

-

Deionized water

-

Centrifuge

-

Water bath or heating block

-

Vortex mixer

-

Microcentrifuge tubes (2 mL)

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation: Weigh approximately 100 mg of freeze-dried and finely ground plant material into a 2 mL microcentrifuge tube. For fresh tissue, use approximately 500 mg and record the fresh weight.

-

Myrosinase Inactivation: To prevent enzymatic degradation of glucosinolates, immediately add 1 mL of pre-heated 70% methanol to the sample.

-

Extraction: Vortex the sample vigorously for 1 minute to ensure thorough mixing.

-

Incubation: Place the tube in a water bath or heating block at 75°C for 20 minutes. Vortex the sample every 5 minutes during incubation to enhance extraction efficiency.[8]

-

Centrifugation: After incubation, allow the sample to cool to room temperature. Centrifuge the tube at 10,000 x g for 10 minutes to pellet the solid plant material.

-

Supernatant Collection: Carefully transfer the supernatant to a new, clean microcentrifuge tube.

-

Second Extraction (Optional but Recommended): To maximize the yield, add another 1 mL of pre-heated 70% methanol to the plant material pellet. Repeat steps 3-6 and combine the supernatants.

-

Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

Quantification of this compound by HPLC

This protocol outlines the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. For more sensitive and specific quantification, coupling with mass spectrometry (LC-MS) is recommended.[2][7]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

-

Gradient Elution: A typical gradient might be:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 30% B

-

15-18 min: Linear gradient from 30% to 95% B

-

18-20 min: Hold at 95% B

-

20-22 min: Return to 5% B

-

22-25 min: Re-equilibration at 5% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detection Wavelength: 229 nm

Procedure:

-

Standard Preparation: Prepare a stock solution of a certified this compound standard in 70% methanol. From the stock solution, prepare a series of calibration standards of known concentrations.

-

Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of this compound.

-

Sample Analysis: Inject the filtered plant extracts into the HPLC system.

-

Identification and Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound in the sample by using the calibration curve.

Visualizations

Biosynthesis of Methionine-Derived Glucosinolates

The following diagram illustrates the general biosynthetic pathway for aliphatic glucosinolates derived from the amino acid methionine, which includes this compound.

Caption: Biosynthesis of Methionine-Derived Glucosinolates.

Experimental Workflow for this compound Analysis

This diagram outlines the key steps in a typical experimental workflow for the extraction and quantification of this compound from plant materials.

Caption: Experimental Workflow for this compound Analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Simultaneous Quantification of 22 Glucosinolates in 12 Brassicaceae Vegetables by Hydrophilic Interaction Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The glucosinolate profiles of Brassicaceae vegetables responded differently to quick-freezing and drying methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Important Odorants of Four Brassicaceae Species, and Discrepancies between Glucosinolate Profiles and Observed Hydrolysis Products [mdpi.com]

Glucocheirolin Metabolism in Planta and its Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocheirolin (B91262) is a sulfur-containing secondary metabolite belonging to the family of aliphatic glucosinolates. Predominantly found in plants of the Brassicaceae family, such as various Brassica species, it plays a crucial role in the plant's defense against herbivores and pathogens.[1][2] Upon tissue damage, this compound is hydrolyzed by the enzyme myrosinase, releasing a variety of bioactive compounds, including isothiocyanates, which are of significant interest to the pharmaceutical and nutraceutical industries for their potential anticarcinogenic properties.[3][4] Understanding the intricate metabolic pathways of this compound and its regulation is paramount for its targeted production, extraction, and utilization in drug development and crop improvement.

This technical guide provides an in-depth overview of this compound metabolism in planta, focusing on its biosynthetic pathway, regulatory networks, and methods for its quantification. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and visual representations of the key metabolic and signaling pathways.

This compound Biosynthesis Pathway

The biosynthesis of this compound, like other methionine-derived aliphatic glucosinolates, is a multi-step process involving chain elongation of the precursor amino acid, formation of the core glucosinolate structure, and side-chain modifications.[3][5][6]

1. Chain Elongation of Methionine: The biosynthesis of the characteristic 3-methylthiopropyl side chain of this compound begins with the chain elongation of methionine. This process involves a series of reactions catalyzed by enzymes such as methylthioalkylmalate (MAM) synthases, isopropylmalate isomerases (IPMI), and isopropylmalate dehydrogenases (IPMD).[7][8][9] Specifically, the MAM1 and MAM3 enzymes are key in determining the length of the carbon chain.[7][10]

2. Formation of the Core Glucosinolate Structure: Following chain elongation, the modified amino acid enters the core glucosinolate pathway. This involves several key enzymatic steps:

- Conversion to Aldoxime: The chain-elongated methionine derivative is converted to its corresponding aldoxime by cytochrome P450 monooxygenases, primarily CYP79F1 and CYP79F2.[11][12][13]

- Formation of Thiohydroximate: The aldoxime is then converted to a thiohydroximate. This step is believed to involve a C-S lyase, SUR1, and glutathione (B108866) S-transferases.[14][15]

- Glucosylation: The thiohydroximate is subsequently glucosylated by a UDP-glucose:thiohydroximate S-glucosyltransferase, UGT74B1, to form desulfothis compound.[14][16][17]

- Sulfation: The final step in the core structure formation is the sulfation of desulfothis compound by sulfotransferases, such as SOT16 and SOT17, to yield this compound.[14]

3. Side Chain Modification: For this compound, the primary side chain modification is the oxidation of the methylthio group to a methylsulfinyl group, which can be further oxidized.

Below is a diagram illustrating the biosynthetic pathway of this compound.

Caption: Biosynthetic pathway of this compound from methionine.

Regulation of this compound Metabolism

The biosynthesis of aliphatic glucosinolates, including this compound, is tightly regulated at the transcriptional level by a network of transcription factors and is influenced by various signaling pathways, most notably the jasmonate and glucose signaling pathways.

Transcriptional Regulation

A key family of transcription factors involved in regulating aliphatic glucosinolate biosynthesis is the R2R3-MYB family. Specifically, MYB28 and MYB29 have been identified as master regulators.[10][18]

-

MYB28 is crucial for the basal level of aliphatic glucosinolate production.

-

MYB29 plays a more significant role in the induction of aliphatic glucosinolate biosynthesis in response to herbivory and jasmonate signaling.

These MYB transcription factors act in concert with basic helix-loop-helix (bHLH) transcription factors to activate the expression of the biosynthetic genes (e.g., MAM, CYP79F, SUR1, UGT74B1, SOT).

Jasmonate Signaling Pathway

The plant hormone jasmonic acid (JA) and its active form, jasmonoyl-isoleucine (JA-Ile), are central to the plant's defense response against chewing insects.[18][19][20] Wounding or herbivore attack triggers the biosynthesis of JA, which in turn upregulates the expression of MYB29 and other transcription factors, leading to an increased production of aliphatic glucosinolates like this compound.[19][21] This induction serves as an effective chemical defense mechanism.

Caption: Jasmonate signaling pathway regulating this compound biosynthesis.

Glucose Signaling Pathway

Recent studies have shown that glucose also acts as a signaling molecule that positively regulates the biosynthesis of aliphatic glucosinolates.[18][19] High levels of glucose can induce the expression of MYB28 and MYB29, thereby enhancing the production of this compound. This suggests a link between the plant's primary metabolism and its defense responses, ensuring that the energetically costly production of defense compounds is coordinated with the availability of resources.

Caption: Glucose signaling pathway influencing this compound biosynthesis.

Quantitative Data on this compound

The concentration of this compound can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.

| Plant Species | Tissue | This compound Concentration (µmol/g DW) | Reference |

| Brassica oleracea var. italica (Broccoli) | Florets | 0.1 - 2.5 | [4][22] |

| Leaves | 0.05 - 1.0 | [23] | |

| Seeds | 0.5 - 5.0 | [24] | |

| Brassica rapa | Leaves | Varies by subspecies | [25] |

| Eruca vesicaria (Arugula) | Leaves | Detected, not quantified | [26] |

| Armoracia rusticana (Horseradish) | Roots | Detected, not quantified | [27] |

Note: DW = Dry Weight. Concentrations are approximate and can vary widely based on cultivar and growing conditions.

Experimental Protocols

Accurate quantification of this compound is essential for research and development. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common and reliable methods.

General Experimental Workflow

Caption: General workflow for the analysis of this compound.

Detailed Protocol for HPLC-UV Analysis of this compound

This protocol is adapted from established methods for glucosinolate analysis and is suitable for the quantification of desulfated this compound.[1][28][29]

1. Materials and Reagents:

-

Plant tissue (fresh, frozen, or freeze-dried)

-

Liquid nitrogen

-

70% (v/v) Methanol, HPLC grade

-

Deionized water

-

Sephadex A-25 ion-exchange resin

-

0.2 M Sodium acetate (B1210297) buffer (pH 5.0)

-

Purified sulfatase (from Helix pomatia)

-

Sinigrin or another suitable glucosinolate standard

-

Acetonitrile, HPLC grade

-

Formic acid, LC-MS grade (for mobile phase)

2. Sample Preparation and Extraction:

-

Weigh approximately 100 mg of freeze-dried and finely ground plant tissue into a 2 mL microcentrifuge tube.

-

Add 1 mL of pre-heated 70% methanol (70°C).

-

Incubate the mixture at 70°C for 20 minutes in a water bath, vortexing occasionally.

-

Centrifuge at 13,000 x g for 10 minutes at room temperature.

-

Carefully transfer the supernatant to a new tube. This is the crude glucosinolate extract.

3. Desulfation:

-

Prepare a mini-column by packing a small amount of Sephadex A-25 into a pipette tip with a glass wool plug.

-

Wash the column with 1 mL of deionized water, followed by 1 mL of 0.2 M sodium acetate buffer.

-

Load the crude glucosinolate extract onto the column.

-

Wash the column with 1 mL of deionized water to remove impurities.

-

Add 75 µL of purified sulfatase solution to the top of the resin bed and let it react overnight at room temperature.

-

Elute the desulfoglucosinolates with 1 mL of deionized water into a collection vial.

4. HPLC-UV Analysis:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would be to start with a low percentage of B (e.g., 5%) and increase it linearly to a higher percentage (e.g., 95%) over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 229 nm.

-

Injection Volume: 20 µL.

5. Quantification:

-

Prepare a calibration curve using a known concentration range of a desulfated glucosinolate standard (e.g., desulfosinigrin).

-

Identify the desulfothis compound peak in the sample chromatogram based on its retention time relative to the standard.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Detailed Protocol for LC-MS/MS Analysis of Intact this compound

This method allows for the direct analysis of intact glucosinolates without the need for desulfation, offering higher specificity and sensitivity.[30][31][32]

1. Sample Preparation and Extraction:

-

Follow the same procedure as for HPLC-UV analysis (Section 2) to obtain the crude glucosinolate extract.

2. LC-MS/MS Analysis:

-

LC System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

-

Column: C18 reverse-phase column suitable for LC-MS.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate the glucosinolates of interest.

-

Flow Rate: Adjusted according to the column dimensions (typically 0.2-0.5 mL/min).

-

Injection Volume: 5-10 µL.

3. Mass Spectrometry Parameters:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for this compound.

-

Precursor Ion (Q1): m/z for [M-H]⁻ of this compound.

-

Product Ion (Q3): A characteristic fragment ion, often the sulfate (B86663) group at m/z 97.

-

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

4. Quantification:

-

Use a stable isotope-labeled internal standard for the most accurate quantification.

-

Alternatively, use an external calibration curve with a purified this compound standard.

-

Quantify this compound based on the peak area of its specific MRM transition.

Conclusion

This compound metabolism is a complex and highly regulated process that is integral to the defense mechanisms of Brassica plants. The biosynthetic pathway is well-characterized, and the key regulatory components, including MYB transcription factors and hormonal signaling pathways, have been identified. The quantitative analysis of this compound is achievable through robust analytical techniques like HPLC and LC-MS/MS. A thorough understanding of these metabolic and regulatory networks is crucial for leveraging the potential of this compound in agriculture and medicine. This guide provides a solid foundation for researchers and professionals to further explore and exploit the properties of this important plant metabolite.

References

- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 2. Glucosinolates: Natural Occurrence, Biosynthesis, Accessibility, Isolation, Structures, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methionine-Derived Glucosinolates: The Compounds That Give Brassicas Their Bite - PMC [pmc.ncbi.nlm.nih.gov]

- 4. "Quantitative determination of glucoraphanin in Brassica vegetables by " by Iris Lee, Mary C. Boyce et al. [ro.ecu.edu.au]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. MAM3 catalyzes the formation of all aliphatic glucosinolate chain lengths in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetic and catalytic mechanisms of the methionine-derived glucosinolate biosynthesis enzyme methylthioalkylmalate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glucosinolate biosynthesis: role of MAM synthase and its perspectives: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 10. Expression pattern of the glucosinolate side chain biosynthetic genes MAM1 and MAM3 of Arabidopsis thaliana in different organs and developmental stages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CYP79F1 and CYP79F2 have distinct functions in the biosynthesis of aliphatic glucosinolates in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. portal.fis.tum.de [portal.fis.tum.de]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Arabidopsis glucosyltransferase UGT74B1 functions in glucosinolate biosynthesis and auxin homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Biochemical Characterization of UGT74B1 in Glucosinolate Biosynthesis: Tools for Understanding Natural Product Production [digitalcommons.kennesaw.edu]

- 18. researchgate.net [researchgate.net]

- 19. Jasmonic acid and glucose synergistically modulate the accumulation of glucosinolates in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. Jasmonate biosynthesis in Arabidopsis thaliana--enzymes, products, regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Variation of glucosinolates in vegetable crops of Brassica oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. researchwithrutgers.com [researchwithrutgers.com]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Rapid Analysis of Glucosinolates Using Direct-Infusion Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 32. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Quantification of Glucocheirolin using HPLC-UV

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glucocheirolin is a glucosinolate, a class of secondary metabolites found predominantly in cruciferous plants.[1][2] These sulfur-containing compounds and their hydrolysis products, such as isothiocyanates, are of significant interest in drug development and nutritional science due to their potential anticarcinogenic and other health-promoting properties.[2][3] Accurate and reliable quantification of specific glucosinolates like this compound is crucial for quality control of raw plant materials, extracts, and finished products. This application note provides a detailed High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection protocol for the quantification of this compound. The method is based on the widely accepted practice of analyzing desulfated glucosinolates, which enhances chromatographic separation and detection.[4][5]

Experimental Protocol

This protocol is divided into three main stages: Sample Preparation (including extraction and desulfation), HPLC-UV Analysis, and Data Analysis.

Sample Preparation

Proper sample preparation is critical to inactivate the endogenous myrosinase enzyme, which can otherwise hydrolyze glucosinolates upon tissue disruption, leading to inaccurate quantification.[6]

a. Reagents and Materials:

-

Lyophilizer (Freeze-dryer)

-

Methanol (B129727) (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

Deionized Water (18.2 MΩ·cm)

-

Barium acetate (B1210297) and Lead(II) acetate, or DEAE-Sephadex A-25 resin

-

Purified Aryl Sulfatase (Type H-1 from Helix pomatia)

-

Sinigrin (Internal Standard)

b. Extraction:

-

Freeze-dry the plant material to halt enzymatic activity and facilitate grinding.

-

Grind the lyophilized tissue to a fine, homogenous powder.

-

Accurately weigh approximately 100 mg of the powdered sample into a centrifuge tube.

-

Add 2 mL of hot 70% methanol (v/v) to the tube. The hot methanol serves to inactivate myrosinase.[5]

-

Vortex the mixture vigorously for 1 minute.

-

Place the tube in a heating block or water bath at 75 °C for 20 minutes, with intermittent vortexing.[6]

-

Centrifuge the sample at 5,000 x g for 10 minutes.

-

Carefully collect the supernatant.

-

Repeat the extraction process on the pellet with another 2 mL of hot 70% methanol to ensure complete extraction.

-

Combine the supernatants. This is the crude glucosinolate extract.

c. Desulfation (On-column): Desulfation of glucosinolates is a standard procedure that improves their chromatographic properties on reverse-phase columns.[4]

-

Prepare a mini-column by packing the tip of a Pasteur pipette with glass wool and adding a 1 mL slurry of DEAE-Sephadex A-25 resin (pre-activated with imidazole (B134444) or acetate buffer).

-

Load 1 mL of the combined supernatant (crude extract) onto the prepared ion-exchange column. The anionic glucosinolates will bind to the resin.

-

Wash the column with deionized water to remove interfering compounds.

-

Carefully add 75 µL of purified aryl sulfatase solution to the top of the column and allow it to react overnight (approximately 18 hours) at room temperature. The enzyme will cleave the sulfate (B86663) group from the glucosinolates.

-

Elute the resulting desulfoglucosinolates from the column with 2 x 0.5 mL of deionized water.

-

Collect the eluate in an HPLC vial for analysis.

HPLC-UV Analysis

a. Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for desulfoglucosinolate separation.[8]

-

Mobile Phase A: Deionized Water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30 °C

-

UV Detection Wavelength: 229 nm (This is the characteristic absorbance maximum for desulfoglucosinolates).[5][8][9]

b. Gradient Elution Program:

| Time (minutes) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |

| 0.0 | 99 | 1 |

| 1.0 | 99 | 1 |

| 20.0 | 70 | 30 |

| 25.0 | 5 | 95 |

| 28.0 | 5 | 95 |

| 30.0 | 99 | 1 |

| 40.0 | 99 | 1 |

Note: This gradient is a typical starting point and may require optimization based on the specific column and system used.

Data Analysis and Quantification

-

Calibration Curve: Prepare a series of calibration standards of desulfated this compound of known concentrations (e.g., 0.01, 0.05, 0.1, 0.25, 0.5 mg/mL). An internal standard such as Sinigrin should be added to both the standards and the samples to correct for variations in injection volume and sample preparation.

-

Peak Identification: Identify the peak corresponding to desulfo-Glucocheirolin in the sample chromatogram by comparing its retention time with that of the analytical standard.

-

Quantification: Integrate the peak area of the desulfo-Glucocheirolin peak. Use the calibration curve to determine the concentration of this compound in the sample. The concentration is typically expressed in µmol/g or mg/g of dry weight of the original plant material.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the HPLC-UV analysis of glucosinolates. These values are representative and should be validated for each specific laboratory setup.

| Parameter | Typical Value |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.05 - 0.15 µg/mL |

| Precision (RSD%) | < 5% |

| Accuracy (Recovery %) | 95 - 105% |

Visualizations

Experimental Workflow Diagram

Caption: HPLC-UV Workflow for this compound Quantification.

Logical Relationship Diagram

Caption: Key Relationships in this compound Analysis.

References

- 1. extrasynthese.com [extrasynthese.com]

- 2. plantaanalytica.com [plantaanalytica.com]

- 3. researchgate.net [researchgate.net]

- 4. Progresses and Prospects on Glucosinolate Detection in Cruciferous Plants [mdpi.com]

- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 6. Determination of 18 Intact Glucosinolates in Brassicaceae Vegetables by UHPLC-MS/MS: Comparing Tissue Disruption Methods for Sample Preparation [mdpi.com]

- 7. extrasynthese.com [extrasynthese.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Sensitive Detection of Glucocheirolin Made Simple: An LC-MS/MS Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to a sensitive and robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Glucocheirolin. This compound, an alkylglucosinolate found in various Brassicaceae species, is a subject of growing interest in phytochemical and biomedical research. This application note details the experimental setup, sample preparation, and analytical parameters, supplemented with clear data presentation and visual workflows to facilitate seamless adoption in your laboratory.

Introduction

Glucosinolates are a class of plant secondary metabolites that, upon hydrolysis by the enzyme myrosinase, produce isothiocyanates and other biologically active compounds with potential health benefits, including anticancer properties.[1] Accurate and sensitive quantification of individual glucosinolates like this compound is crucial for understanding their biosynthesis, metabolism, and pharmacological effects. LC-MS/MS offers unparalleled sensitivity and selectivity for the direct analysis of intact glucosinolates, overcoming the limitations of less specific methods.[2][3] This protocol outlines a validated LC-MS/MS method for the reliable determination of this compound in complex biological matrices.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described LC-MS/MS method for the analysis of this compound and other representative glucosinolates. These values demonstrate the method's sensitivity, accuracy, and precision.

Table 1: Method Detection and Quantification Limits

| Analyte | Limit of Detection (LOD) (µg/g dry weight) | Limit of Quantification (LOQ) (µg/g dry weight) |

| This compound | 0.001 - 0.028 | 0.003 - 0.093 |

| Sinigrin | 0.001 - 0.028 | 0.003 - 0.093 |

| Progoitrin | 0.001 - 0.028 | 0.003 - 0.093 |

| Glucoiberin | 0.001 - 0.028 | 0.003 - 0.093 |

| Glucoraphanin | 0.001 - 0.028 | 0.003 - 0.093 |

| Data synthesized from ranges provided for aliphatic glucosinolates in cited literature.[4] |

Table 2: Linearity, Precision, and Recovery

| Analyte | Linear Range (µg/mL) | R² | Intraday Precision (%RSD) | Interday Precision (%RSD) | Recovery (%) |

| This compound | 1 - 1000 | >0.997 | 2.00 - 9.24 | 3.33 - 9.95 | 76.46 - 120.14 |

| Aliphatic GSLs (average) | 1 - 1000 | >0.997 | 2.00 - 9.24 | 3.33 - 9.95 | 76.46 - 120.14 |

| Data represents the typical performance for aliphatic glucosinolates as reported in the literature.[4] |

Experimental Protocols

This section provides detailed step-by-step procedures for sample preparation, LC-MS/MS analysis, and data acquisition.

Sample Preparation: Extraction of this compound

A robust extraction procedure is critical for accurate quantification. The following protocol is optimized for the extraction of intact glucosinolates from plant material.

-

Sample Homogenization: Freeze-dry plant samples and grind them into a fine powder.

-

Extraction Solvent: Prepare a solution of 70% methanol (B129727) in water.

-

Extraction:

-

Weigh 50 mg of the homogenized sample powder into a centrifuge tube.

-

Add 1 mL of the pre-heated (70°C) extraction solvent.

-

Vortex the mixture vigorously for 1 minute.

-

Incubate the sample in a water bath at 70°C for 20 minutes to inactivate myrosinase.[5]

-

Centrifuge the sample at 10,000 x g for 10 minutes.

-

-

Final Sample Preparation:

-

Collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into an LC vial.

-

The sample is now ready for LC-MS/MS analysis.

-

LC-MS/MS Analysis

The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Table 3: LC-MS/MS Instrumental Parameters

| Parameter | Setting |

| Liquid Chromatography | |

| Column | Reversed-Phase C18 (e.g., Kinetex 2.6 µm XB-C18, 100 x 2.1 mm)[5] or HILIC column |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-18.1 min, 95-5% B; 18.1-25 min, 5% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

Table 4: MRM Transitions for this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 406.1 | 97.0 (Quantifier) | 30 |

| 259.0 (Qualifier) | 20 | ||

| Note: The precursor ion for this compound is [M-H]⁻. The m/z 97 product ion corresponds to the hydrogensulfate ion [HSO₄]⁻, a characteristic fragment for all glucosinolates.[5][6] |

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from sample collection to data analysis.

Caption: LC-MS/MS experimental workflow for this compound analysis.

Glucosinolate Biosynthesis Pathway

This diagram outlines the general biosynthetic pathway of aliphatic glucosinolates, including this compound.

Caption: Biosynthesis pathway of aliphatic glucosinolates.

Fragmentation Pathway of this compound

The following diagram illustrates the characteristic fragmentation of the this compound precursor ion in the mass spectrometer.

Caption: MS/MS fragmentation of this compound.

Conclusion

The LC-MS/MS method presented provides a highly sensitive, selective, and reliable approach for the quantification of this compound in various sample matrices. The detailed protocols and data summaries offer a solid foundation for researchers to implement this method, contributing to advancements in the study of glucosinolates and their roles in plant biology and human health.

References

- 1. Simultaneous Analysis of Glucosinolates and Isothiocyanates by Reversed-Phase Ultra-High-Performance Liquid Chromatography–Electron Spray Ionization–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Standard Operating Procedure for Glucocheirolin Extraction from Leaves

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glucocheirolin (B91262) is a naturally occurring glucosinolate found in various members of the Brassicaceae family. Its breakdown products, particularly the isothiocyanate cheirolin, have garnered interest for their potential therapeutic properties. This document provides a detailed standard operating procedure (SOP) for the extraction of this compound from plant leaves, intended for research, and drug development purposes. The protocols outlined below are synthesized from established methodologies for glucosinolate extraction.

Overview of Extraction Methodologies

The extraction of glucosinolates like this compound from plant tissues requires the inactivation of the endogenous enzyme myrosinase, which otherwise hydrolyzes glucosinolates upon tissue damage.[1] The most common and effective methods involve the use of solvents to simultaneously inactivate myrosinase and extract the glucosinolates. The choice of method can impact the final yield and purity of the extracted compounds.

Three primary methods for glucosinolate extraction from brassica tissues include cold methanol (B129727) extraction, boiling methanol extraction, and boiling water extraction.[1][2] Studies have shown that cold methanol extraction is often as effective or even more effective than boiling methods for many glucosinolates, while also being less hazardous and more cost-effective.[1] Lyophilization (freeze-drying) of the leaf tissue prior to extraction is a common practice to prevent myrosinase activity during sample preparation, though extraction from frozen wet tissue with cold 80% methanol has also been shown to be effective.[3]

Quantitative Data Summary

The following table summarizes a comparison of different extraction methods for glucosinolates. While specific yields for this compound will vary depending on the plant species and developmental stage, this table provides a general comparison of the efficiency of these methods.

| Extraction Method | Solvent | Temperature | Key Advantages | Key Disadvantages | Relative Glucosinolate Yield | Reference |

| Cold Methanol Extraction | 80% Methanol in Water | Room Temperature or -20°C | Less hazardous, cost-effective, time-saving, comparable or improved efficiency for many glucosinolates.[1] | May not be optimal for all glucosinolates in every species. | High | [1] |

| Boiling Methanol Extraction | 70% Methanol in Water | 75-80°C | Effective myrosinase inactivation.[2][4] | Hazardous due to boiling methanol, can lead to degradation of some glucosinolates.[1][3] | Medium to High | [2][3][4] |

| Boiling Water Extraction | Water | 100°C | Non-toxic solvent. | Can have lower extraction efficiency for some glucosinolates compared to methanol-based methods.[1][5] | Medium | [1][5] |

Experimental Protocols

This section provides detailed protocols for the extraction and purification of this compound from leaves.

Protocol 1: Cold Methanol Extraction of this compound

This protocol is recommended for its safety, efficiency, and cost-effectiveness.[1][6]

Materials:

-

Fresh or frozen plant leaves

-

Liquid nitrogen

-

80% Methanol (v/v) in ultrapure water, pre-chilled to -20°C

-

Mortar and pestle or a grinder

-

Centrifuge tubes (50 mL)

-

Centrifuge

-

Syringe filters (0.22 µm)

-

DEAE-Sephadex A-25 resin

-

Sodium acetate (B1210297) buffer (20 mM, pH 5.5)

-

Purified sulfatase (from Helix pomatia) solution

-

Ultrapure water

-

Vortex mixer

-

Platform rocker or shaker

Procedure:

-

Sample Preparation:

-

Harvest fresh, healthy leaves and immediately flash-freeze them in liquid nitrogen to prevent enzymatic degradation.

-

Alternatively, use pre-frozen leaves stored at -80°C.

-

Grind the frozen leaves to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

-

-

Extraction:

-

Weigh approximately 0.1 g of the frozen leaf powder into a 50 mL centrifuge tube.

-

Add 5 mL of pre-chilled 80% methanol.[2]

-

Vortex the mixture vigorously for 1 minute.

-

Place the tube on a platform rocker and shake for 30 minutes at room temperature.[2]

-

Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the plant debris.[2]

-

Carefully collect the supernatant containing the extracted glucosinolates.

-

-

Purification (On-column Desulfation):

-

Prepare a small column with DEAE-Sephadex A-25 resin.

-

Equilibrate the column with sodium acetate buffer.

-

Load the supernatant onto the column. The glucosinolates will bind to the anion-exchange resin.[4]

-

Wash the column with ultrapure water to remove impurities.

-

To desulfate the bound glucosinolates, apply a solution of purified sulfatase to the column and allow it to react.[7] This step is often necessary for subsequent analysis by HPLC.

-

Elute the desulfoglucosinolates from the column with ultrapure water.[4]

-

-

Analysis:

-

Filter the eluted solution through a 0.22 µm syringe filter.

-

Analyze the sample using High-Performance Liquid Chromatography (HPLC) with a C18 column to identify and quantify this compound.[7]

-

Protocol 2: Hot Methanol Extraction (Alternative Method)

This method is a more traditional approach but requires additional safety precautions.[2][3]

Materials:

-

Freeze-dried leaf powder

-

70% Methanol (v/v) in ultrapure water

-

Heating block or water bath

-

Other materials as listed in Protocol 1

Procedure:

-

Sample Preparation:

-

Lyophilize (freeze-dry) fresh leaves to remove all water.

-

Grind the dried leaves into a fine powder.

-

-

Extraction:

-

Purification and Analysis:

-

Follow steps 3 and 4 from Protocol 1 for purification and analysis.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the recommended cold methanol extraction and purification workflow for this compound.

Caption: Workflow for this compound Extraction and Analysis.

References

Application Notes and Protocols for the Enzymatic Hydrolysis of Glucocheirolin using a Myrosinase Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocheirolin is a glucosinolate found in various Brassicaceae species. Upon enzymatic hydrolysis by myrosinase (a β-thioglucosidase), it yields glucose and an unstable aglycone, which subsequently rearranges to form cheirolin (B1668576) (3-methylsulfonylpropyl isothiocyanate), a compound of interest for its potential biological activities. The "mustard oil bomb" defense system in plants is activated upon tissue damage, where myrosinase comes into contact with glucosinolates, releasing these defensive compounds.[1][2] The study of this enzymatic reaction is crucial for understanding plant defense mechanisms and for the potential development of new therapeutic agents. Isothiocyanates, the hydrolysis products, are known for their antimicrobial, anti-inflammatory, and anticancer properties.[3][4]

These application notes provide a detailed protocol for conducting a myrosinase assay to determine the kinetics of this compound hydrolysis. The protocol is adaptable for various research applications, including the screening of myrosinase inhibitors, characterization of myrosinase from different sources, and the production of cheirolin for further biological studies.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the enzymatic hydrolysis of this compound and the general experimental workflow for the myrosinase assay.

Experimental Protocols

Two common methods for assaying myrosinase activity are presented below: a spectrophotometric assay measuring the depletion of this compound and an assay measuring the release of glucose.

Protocol 1: Spectrophotometric Assay

This method monitors the decrease in absorbance at a specific wavelength corresponding to the glucosinolate substrate.[5][6]

Materials:

-

This compound

-

Myrosinase (e.g., from white mustard, Sinapis alba)

-

Sodium phosphate (B84403) buffer (100 mM, pH 6.5)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes or UV-transparent microplate

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM) in deionized water.

-

Prepare a stock solution of myrosinase (e.g., 1 mg/mL) in sodium phosphate buffer. The optimal concentration should be determined empirically.

-

Prepare the reaction buffer: 100 mM sodium phosphate buffer, pH 6.5.

-

-

Assay Setup:

-

In a quartz cuvette or a well of a UV-transparent microplate, add the reaction buffer.

-

Add the this compound stock solution to achieve the desired final concentration (e.g., 0.1-1.0 mM).

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.[5]

-

-

Initiation of Reaction and Measurement:

-

Initiate the reaction by adding the myrosinase solution.

-

Immediately start monitoring the decrease in absorbance at the wavelength of maximum absorbance for this compound (typically around 227-235 nm for glucosinolates).[5]

-

Record the absorbance at regular time intervals (e.g., every 15-30 seconds) for a period of 5-10 minutes, or until the reaction reaches a plateau.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

-

The rate of this compound hydrolysis can be calculated using the Beer-Lambert law (A = εcl), where A is the change in absorbance, ε is the molar extinction coefficient of this compound, c is the change in concentration, and l is the path length of the cuvette.

-

Determine kinetic parameters such as Kₘ and Vₘₐₓ by measuring the initial velocities at varying this compound concentrations and fitting the data to the Michaelis-Menten equation.

-

Protocol 2: Glucose Release Assay

This method quantifies the amount of glucose produced during the hydrolysis of this compound.[5][6]

Materials:

-

This compound

-

Myrosinase

-

Sodium phosphate buffer (100 mM, pH 6.5)

-

Commercial glucose oxidase/peroxidase (GOPOD) assay kit

-

Spectrophotometer or microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare this compound and myrosinase solutions as described in Protocol 1.

-

-

Enzymatic Reaction:

-

Set up reaction tubes with the reaction buffer and this compound at various concentrations.

-